molecular formula C9H21NO2 B2634968 (2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol CAS No. 2361608-67-3

(2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol

Cat. No.: B2634968
CAS No.: 2361608-67-3
M. Wt: 175.272
InChI Key: GXMPGTXMVQAVAL-RKDXNWHRSA-N
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Description

(2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Properties

IUPAC Name

(2R)-1-[[(2R)-2-hydroxybutyl]-methylamino]butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO2/c1-4-8(11)6-10(3)7-9(12)5-2/h8-9,11-12H,4-7H2,1-3H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMPGTXMVQAVAL-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN(C)CC(CC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CN(C)C[C@@H](CC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as butan-2-ol and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts to ensure the desired stereochemistry is achieved.

    Purification: The final product is purified using techniques such as chromatography to obtain the compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification methods to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like tosyl chloride and thionyl chloride are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol is used as a chiral building block for the synthesis of more complex molecules. Its specific stereochemistry makes it valuable for creating enantiomerically pure compounds.

Biology

In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with specific biological activities.

Industry

Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various products. Its versatility and reactivity make it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of (2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various effects depending on the context.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-[[(2S)-2-Hydroxybutyl]-methylamino]butan-2-ol: The enantiomer of the compound, differing in stereochemistry.

    Butan-2-ol: A simpler alcohol with similar structural features but lacking the amino group.

    Methylamine: A simpler amine that shares the amino functional group.

Uniqueness

(2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its combination of hydroxyl and amino groups allows for diverse chemical reactions and interactions, making it a versatile compound in various applications.

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